![molecular formula C15H27NO3S B14243631 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide CAS No. 252726-06-0](/img/structure/B14243631.png)
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is an organic compound with the molecular formula C15H27NO3S It is characterized by the presence of a nonylsulfanyl group attached to an acetamide moiety, which is further connected to a 2-oxooxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide typically involves the following steps:
Formation of the Nonylsulfanyl Group: This can be achieved by reacting nonanethiol with an appropriate halogenated precursor under basic conditions.
Acetamide Formation: The nonylsulfanyl intermediate is then reacted with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Cyclization to Form the Oxolan Ring: The final step involves the cyclization of the intermediate to form the 2-oxooxolan-3-yl group, which can be achieved under acidic or basic conditions depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxolan ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxolan ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Nonylsulfonyl)-N-[(3S)-2-oxotetrahydro-3-furanyl]acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Heptylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide: Similar structure but with a heptylsulfanyl group instead of a nonylsulfanyl group.
Uniqueness
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is unique due to the presence of the nonylsulfanyl group, which imparts specific chemical and physical properties. This makes it distinct from similar compounds and potentially useful in applications where these properties are advantageous.
Properties
CAS No. |
252726-06-0 |
|---|---|
Molecular Formula |
C15H27NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO3S/c1-2-3-4-5-6-7-8-11-20-12-14(17)16-13-9-10-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
BBFNPHOSVOHFJR-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCCCSCC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CCCCCCCCCSCC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


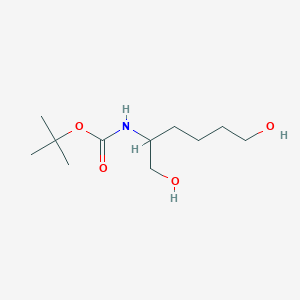
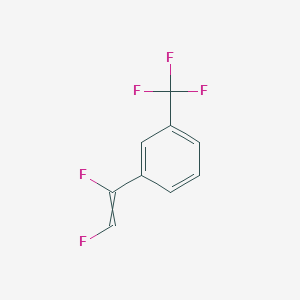
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
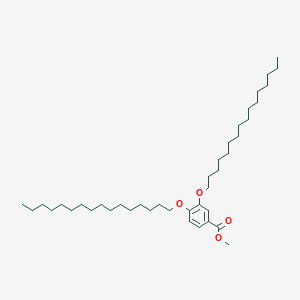
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

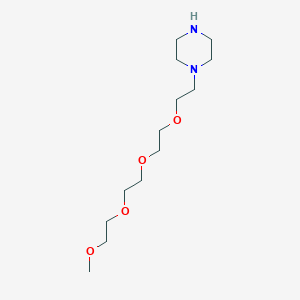
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
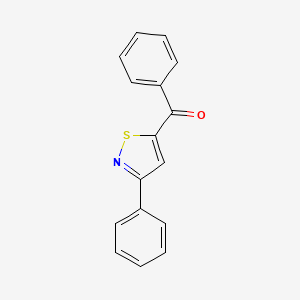
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
